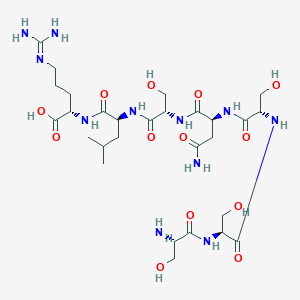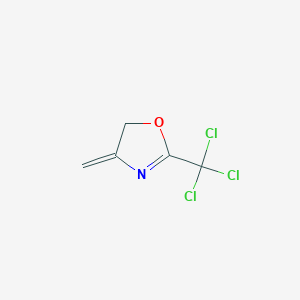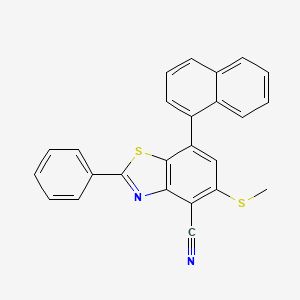
5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is an organic compound that belongs to the benzothiazole family This compound is characterized by its complex structure, which includes a benzothiazole core substituted with a methylsulfanyl group, a naphthalen-1-yl group, a phenyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the formation of a benzothiazole ring through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mecanismo De Acción
The mechanism of action of 5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene (α,α,β-TNB)
- 3,5-di(naphthalen-1-yl)-1-phenylbenzene (α,α-P)
- 9-(3,5-di(naphthalen-1-yl)phenyl)anthracene (α,α-A)
- 9,9′-(5-(naphthalen-2-yl)-1,3-phenylene)dianthracene (β-AA)
- 3,3′,5,5′-tetra(naphthalen-1-yl)-1,1′-biphenyl (α,α,α,α-TNBP) .
Uniqueness
5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This compound’s combination of substituents results in a unique electronic structure, making it valuable for specific applications in materials science and medicinal chemistry .
Propiedades
Número CAS |
918801-27-1 |
|---|---|
Fórmula molecular |
C25H16N2S2 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
5-methylsulfanyl-7-naphthalen-1-yl-2-phenyl-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C25H16N2S2/c1-28-22-14-20(19-13-7-11-16-8-5-6-12-18(16)19)24-23(21(22)15-26)27-25(29-24)17-9-3-2-4-10-17/h2-14H,1H3 |
Clave InChI |
DVUHYAJWYCXTQE-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C2=C(C(=C1)C3=CC=CC4=CC=CC=C43)SC(=N2)C5=CC=CC=C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


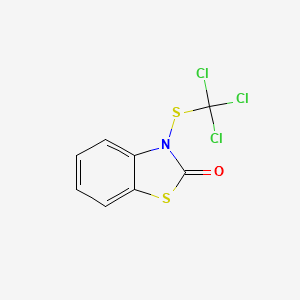
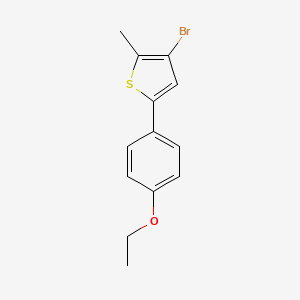
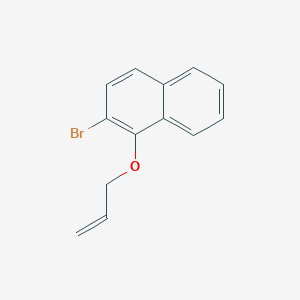
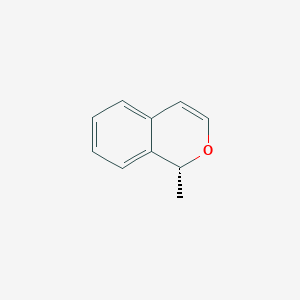
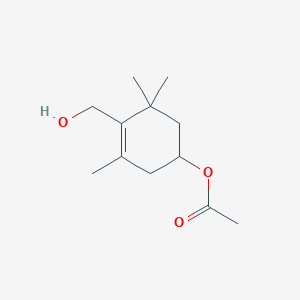
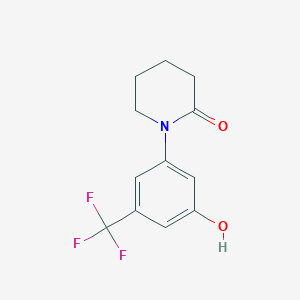
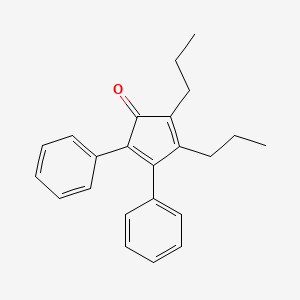
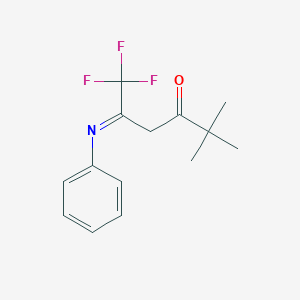
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
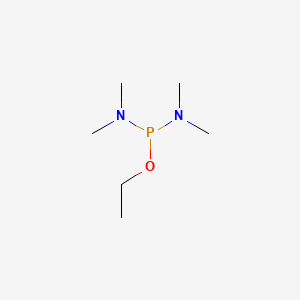
![3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B14179453.png)
